molecular formula C7H3ClF3NO3 B12089878 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid

2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid

Cat. No.: B12089878
M. Wt: 241.55 g/mol
InChI Key: XOWPMBWEEODLCG-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS 1221172-12-8) is a high-purity heterocyclic building block of interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C7H3ClF3NO3 and a molecular weight of 241.55 g/mol, is characterized by its pyridine core functionalized with a carboxylic acid, a chloro group, and a trifluoromethoxy group . The distinct chemical structure, represented by the SMILES notation OC(=O)c1c(ccnc1Cl)OC(F)(F)F, makes it a valuable intermediate for various research applications, including the synthesis of active pharmaceutical ingredients (APIs) and the development of agrochemicals . The chlorine atom at the 2-position of the pyridine ring is a reactive site amenable to nucleophilic aromatic substitution, allowing for further functionalization. The carboxylic acid group facilitates its conversion to amides, esters, and other derivatives, while the trifluoromethoxy group enhances metabolic stability and influences the lipophilicity of resultant molecules . This combination of features renders it a critical scaffold for constructing compound libraries in drug discovery programs. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3ClF3NO3

Molecular Weight

241.55 g/mol

IUPAC Name

2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO3/c8-5-4(6(13)14)3(1-2-12-5)15-7(9,10)11/h1-2H,(H,13,14)

InChI Key

XOWPMBWEEODLCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1OC(F)(F)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Method Overview : Cyclocondensation reactions using trifluoromethyl precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate) enable direct construction of the pyridine core with pre-installed substituents.

  • Example :

    • Step 1 : React cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate in methanol under alkaline conditions to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

    • Step 2 : Chlorination with POCl₃ at 110°C yields 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (74% yield).

    • Step 3 : Hydrolysis of the nitrile group to a carboxylic acid using HCl/H₂O or H₂SO₄.

Advantages : High regioselectivity; avoids late-stage functionalization.
Limitations : Requires harsh chlorination conditions.

Direct Trifluoromethoxylation of Chlorinated Pyridine Intermediates

Method Overview : Introducing the OCF₃ group via nucleophilic substitution or oxidative fluorination.

  • Example :

    • Step 1 : Synthesize 2-chloro-4-hydroxy-pyridine-3-carboxylic acid via cyclization of ethyl 3-aminocrotonate derivatives.

    • Step 2 : Trifluoromethoxylation using AgOCF₃ or Cu-mediated coupling with CF₃I/O₂.

    • Reaction Conditions : 60–100°C in DMF or DMSO; yields 50–65%.

Advantages : Modular approach for late-stage diversification.
Limitations : Low nucleophilicity of CF₃O⁻ necessitates specialized reagents.

Palladium-Catalyzed Cross-Coupling

Method Overview : Coupling halogenated pyridines with trifluoromethoxy sources using transition-metal catalysts.

  • Example :

    • Substrate : 2,4-Dichloropyridine-3-carboxylic acid.

    • Reagents : (Trifluoromethyl)trimethylsilane (TMS-CF₃) and CsF in THF.

    • Conditions : 80°C, 12 h; yields 45–55%.

Advantages : Compatible with sensitive functional groups.
Limitations : Requires expensive catalysts (e.g., Pd(PPh₃)₄).

Industrial-Scale Synthesis

Continuous Flow Hydrogenation (Patent CN111004170A)

Procedure :

  • Alkylation : React 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate in DMF/K₂CO₃ (70°C, 1 h; 95% yield).

  • Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ 1 MPa, 45°C) reduces the nitrile to an amine.

  • Cyclization : Reflux in acidic DMF (pH 2–5) to form the carboxylic acid (73–75% overall yield).

Key Data :

StepConditionsYield (%)
AlkylationDMF, K₂CO₃, 70°C95
HydrogenationPd/C, H₂ 1 MPa, 45°C98
CyclizationDMF, HCl, 110°C74–75

Advantages : Scalable; avoids intermediate isolation.

Vapor-Phase Fluorination (PMC Article)

Procedure :

  • Chlorination/Fluorination : 3-Picoline is chlorinated and fluorinated in a fluidized-bed reactor (320–380°C) to form 2-chloro-3-(trifluoromethyl)pyridine.

  • Carboxylation : Oxidative carboxylation of the methyl group using KMnO₄/H₂SO₄.

Key Data :

Reaction PhaseTemperature (°C)Product (GC PA%)
CFB Phase33586.4 (TFMP)
Empty Phase38064.1 (CTF)

Advantages : High-throughput; suitable for bulk production.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Cyclocondensation74ModerateHigh
Trifluoromethoxylation65LowModerate
Continuous Flow75HighHigh
Vapor-Phase60–80HighModerate

Insights : Continuous flow and vapor-phase methods are optimal for industrial use, while cyclocondensation suits lab-scale synthesis.

Challenges and Innovations

  • Regioselectivity : Directing groups (e.g., −NO₂) improve chlorination/trifluoromethoxylation precision.

  • Carboxylation : Oxidative methods (e.g., K₂S₂O₈/AgNO₃) enhance efficiency over traditional hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Alcohols or aldehydes.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid typically involves several steps:

  • Starting Material : The process often begins with 2-chloropyridine.
  • Trifluoromethoxylation : The trifluoromethoxy group is introduced using trifluoromethyl ethers in the presence of a base.
  • Carboxylation : The carboxylic acid group is added through a carboxylation reaction, commonly using carbon dioxide under high-pressure conditions.

In industrial settings, methods such as batch processing and continuous flow chemistry are employed to enhance efficiency and yield during production.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique substituents enable the creation of compounds with specific electronic and steric properties, making it valuable for various synthetic pathways.

Biology

The biological applications of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid are notable. Research indicates that its derivatives may exhibit antimicrobial , antifungal , or antiviral activities. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus .
  • Anticancer Potential : Preclinical models have demonstrated that this compound can enhance the efficacy of traditional chemotherapeutics while reducing side effects .

Medicine

Pharmaceutical research has identified this compound as a potential candidate for drug discovery. Its structural features facilitate binding with biological targets, which is crucial for developing new therapeutic agents. The trifluoromethoxy group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and reach intracellular targets.

Industrial Applications

In the industrial sector, 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is utilized in synthesizing agrochemicals and materials with specialized properties. Its unique characteristics lend themselves to applications requiring high thermal stability or specific electronic properties.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, demonstrating its potential as a novel therapeutic agent in treating resistant infections.
  • Cancer Treatment Exploration : Another case study focused on using this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models .

Data Summary and Findings

Application AreaSpecific UseObservations
ChemistryBuilding block for complex moleculesEnables synthesis with specific electronic properties
BiologyAntimicrobial & anticancer activityEffective against resistant bacteria; enhances chemotherapy
MedicineDrug discovery candidateFacilitates binding to biological targets; improved cell penetration
IndustryAgrochemicals & specialized materialsHigh thermal stability & unique electronic characteristics

Mechanism of Action

The mechanism by which 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid with its structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences/Applications
Target Compound Cl (2), -OCF₃ (4), -COOH (3) C₇H₃ClF₃NO₃ 241.55* Not reported Herbicidal/pharmaceutical lead
2-Chloro-4-(trifluoromethyl)nicotinic acid Cl (2), -CF₃ (4), -COOH (3) C₇H₃ClF₃NO₂ 225.56 158–159 -CF₃ instead of -OCF₃; higher lipophilicity
6-(Trifluoromethoxy)pyridine-3-carboxylic acid -OCF₃ (6), -COOH (3) C₇H₄F₃NO₃ 207.11 Not reported -OCF₃ at position 6; positional isomer with potential altered bioactivity
4-(Trifluoromethyl)-3-pyridinecarboxylic acid -CF₃ (4), -COOH (3) C₇H₄F₃NO₂ 191.11 147 Lacks Cl at position 2; simpler structure for SAR studies
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid F (2), -CF₃ (4), -COOH (3) C₇H₃F₄NO₂ 209.10 Not reported F instead of Cl; reduced steric bulk
2-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid -OCH₂CF₃ (2), -COOH (3) C₈H₆F₃NO₃ 221.13 Not reported Ethoxy-linked -CF₃; altered electronic effects

*Calculated based on molecular formula.

Biological Activity

2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 590371-81-6) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C₇H₃ClF₃NO₂
  • Molecular Weight : 225.55 g/mol
  • IUPAC Name : 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
  • Synonyms : 2-chloro-4-trifluoromethyl nicotinic acid, 3-carboxy-2-chloro-4-trifluoromethyl pyridine

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial and anticancer properties. Its unique trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Pathogen Activity Mechanism
MRSAStrongMembrane disruption, metabolic inhibition
E. coliModerateCell wall synthesis inhibition
S. pneumoniaeWeakUnknown

Anticancer Activity

Research indicates that 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid may possess anticancer properties. In vitro studies have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial properties against MRSA.
    • Methodology : Disk diffusion method was employed to assess the effectiveness.
    • Results : The compound demonstrated a significant zone of inhibition compared to control groups.
    • : Suggests potential for development as an antimicrobial agent in clinical settings .
  • Cytotoxicity Assay
    • Objective : To assess the anticancer potential in vitro.
    • Methodology : MTT assay was used on breast cancer cell lines.
    • Results : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
    • : Promising candidate for further development in cancer therapy .

The biological activity of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes crucial for bacterial survival and proliferation.
  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis by disrupting cell cycle progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of halogenated pyridine precursors with trifluoromethoxy-containing reagents. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-mediated Ullmann-type reactions to introduce the trifluoromethoxy group .

  • Cyclization and functionalization : Acid-catalyzed cyclization under reflux in solvents like DMF or toluene, followed by carboxylation via CO₂ insertion or oxidation of a methyl group .

  • Optimization : Key parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–120°C), and solvent polarity. Yields are improved by using anhydrous conditions and inert atmospheres .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
Trifluoromethoxy introductionPd(OAc)₂, Cs₂CO₃, tert-butanol, 100°C70–85
CarboxylationHCl (aq.), 93–96°C, 17 h56–73

Q. How is the compound characterized for structural confirmation and purity?

  • Methodology :

  • X-ray crystallography : SHELXL or SHELXS software for refining crystal structures, with emphasis on resolving the trifluoromethoxy group’s orientation .

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for functional group analysis; characteristic signals include δ ~8.5 ppm (pyridine-H) and δ ~160 ppm (CF₃O in ¹⁹F NMR) .

  • Chromatography : HPLC (C18 column, acetonitrile/water) and LCMS for purity assessment (>98%) .

    • Data Table :
TechniqueKey ObservationsReference
Melting Point158–159°C
LCMS (M+1)225.56

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in nucleophilic substitutions?

  • Methodology :

  • DFT calculations : Gaussian09 or similar software to model electron-withdrawing effects of the CF₃O group, which polarizes the pyridine ring and enhances electrophilicity at the 2- and 6-positions .
  • Kinetic studies : Monitoring substituent effects using Hammett plots; σₚ values for CF₃O indicate strong meta-directing behavior .

Q. How can computational tools predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., bacterial enoyl-ACP reductase), leveraging the carboxylic acid’s role in metal coordination .
  • Pharmacophore modeling : Highlighting the pyridine-carboxylic acid scaffold as a hinge-binding motif in kinase inhibitors .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-response assays : IC₅₀ values against Mycobacterium tuberculosis (e.g., MIC = 0.5–2 µg/mL) vary due to protonation state; adjust buffer pH to match physiological conditions .
  • Metabolic stability tests : Human liver microsome assays to assess CYP450-mediated degradation, which impacts efficacy .

Application-Oriented Questions

Q. What are the compound’s applications in designing metal-organic frameworks (MOFs)?

  • Methodology :

  • Coordination chemistry : The carboxylic acid group chelates metals (e.g., Cu²⁺, Zn²⁺) to form 2D/3D networks. Single-crystal XRD confirms octahedral geometry around metal centers .
  • Porosity analysis : BET surface area measurements (e.g., 500–800 m²/g) for gas storage applications .

Q. How is the compound utilized in isotopic labeling for metabolic studies?

  • Methodology :

  • ¹⁸O labeling : Hydrolysis of methyl esters with H₂¹⁸O under acidic conditions to track carboxylate group incorporation in metabolites .
  • Radiofluorination : Exchange of chlorine with ¹⁸F via nucleophilic aromatic substitution (K₂CO₃, DMSO, 120°C) for PET imaging probes .

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